3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate
Description
This compound is a synthetic hybrid molecule combining a coumarin (chromen-2-one) core with a Boc-protected amino acid ester. Key structural features include:
- Coumarin backbone: Substituted at the 3-position with a benzyl group, 6-position with chlorine, 4-position with methyl, and 7-position with an ester-linked Boc-amino butanoate chain.
- Functional groups: The tert-butoxycarbonyl (Boc) group protects the amine, enhancing stability during synthesis. The chloro and methyl substituents influence electronic and steric properties, while the benzyl group contributes to lipophilicity.
Potential applications include medicinal chemistry (e.g., enzyme inhibition due to coumarin’s known bioactivity) or materials science (e.g., fluorescence).
Properties
Molecular Formula |
C26H28ClNO6 |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C26H28ClNO6/c1-6-20(28-25(31)34-26(3,4)5)24(30)33-22-14-21-17(13-19(22)27)15(2)18(23(29)32-21)12-16-10-8-7-9-11-16/h7-11,13-14,20H,6,12H2,1-5H3,(H,28,31) |
InChI Key |
UCOVGEVSPDWPER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C=C2C(=C(C(=O)OC2=C1)CC3=CC=CC=C3)C)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common approach is the condensation of 3-benzyl-6-chloro-4-methylcoumarin with tert-butoxycarbonyl (Boc)-protected amino acids under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, may also be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share functional or structural similarities (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Triazole derivatives () are associated with herbicidal activity due to their role as metabolites, whereas coumarins are linked to diverse bioactivities (e.g., anticoagulation, protease inhibition).
Substituent Effects: The Boc group in all compounds enhances stability but reduces solubility. The chloro and methyl groups in the target compound may enhance metabolic stability and electron-withdrawing effects, unlike the triazole’s hydrogen-bonding capability .
Synthetic Utility: Boc-protected amino acid esters (common in all compounds) are intermediates in peptide synthesis. The target’s butanoate chain offers longer tethering than propanoate analogs, enabling tailored molecular interactions .
Crystallographic and Computational Analysis
Crystallographic tools like SHELXL () and visualization suites like Mercury () and WinGX/ORTEP () provide insights:
- Target Compound : Likely refined using SHELXL, with anisotropic displacement parameters. Mercury’s void analysis () could reveal solvent channels influenced by the bulky benzyl group.
- Triazole Analogs : Exhibit H-bonding networks (via triazole N–H groups) and less dense packing compared to the rigid coumarin core .
Biological Activity
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic compound belonging to the chromenone class, characterized by a complex structure that includes a chromenone core, a benzyl group, a chloro substituent, and an ester linkage with a tert-butoxycarbonyl-amino group. The molecular formula is , with a molecular weight of approximately 451.5 g/mol.
Structure and Properties
The structural features of this compound suggest potential pharmacological activities. The presence of the chloro group and the ester linkage may influence its biological interactions and reactivity. This compound is primarily utilized in research settings and is not intended for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H29ClN2O6 |
| Molecular Weight | 451.5 g/mol |
| Structural Class | Chromenone derivative |
Anticancer Potential
The anticancer activity of chromenone derivatives has been documented in various studies. For example, salinomycin N-benzyl amides have shown promising results against drug-resistant cancer cell lines . The unique structure of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate may also confer similar properties, warranting further investigation into its antiproliferative effects.
Enzyme Inhibition
Certain chromenone derivatives have been evaluated for their enzyme inhibitory activities. A study highlighted that derivatives linked to benzyl pyridinium groups showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Given the structural characteristics of the compound , it may exhibit similar enzyme inhibition profiles, particularly relevant in neurodegenerative disease contexts.
Case Studies and Research Findings
- Antimicrobial Studies : A series of benzyl derivatives were evaluated for their antimicrobial activities against clinical pathogens. The findings indicated that structural modifications significantly impacted their efficacy, suggesting that 3-benzyl-6-chloro derivatives could be explored for similar applications .
- Anticancer Research : Recent investigations into N-benzyl amides of salinomycin revealed potent anticancer activities against resistant cell lines. These findings underline the importance of exploring chromenone derivatives like 3-benzyl-6-chloro for potential anticancer applications .
- Enzyme Inhibition Studies : Chromenone derivatives have been synthesized and assessed for their ability to inhibit cholinesterases. Compounds exhibiting nanomolar IC50 values demonstrate the potential of these derivatives in treating conditions like Alzheimer’s disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
